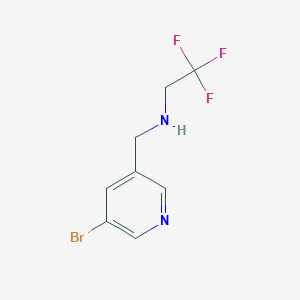

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

CAS No.: 1179955-33-9

Cat. No.: VC2705362

Molecular Formula: C8H8BrF3N2

Molecular Weight: 269.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179955-33-9 |

|---|---|

| Molecular Formula | C8H8BrF3N2 |

| Molecular Weight | 269.06 g/mol |

| IUPAC Name | N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2 |

| Standard InChI Key | POUVQDIOEPGTQV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1Br)CNCC(F)(F)F |

| Canonical SMILES | C1=C(C=NC=C1Br)CNCC(F)(F)F |

Introduction

Chemical Properties and Structure

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine possesses a molecular formula of C8H8BrF3N2 and a molecular weight of 269.06 g/mol. The compound's structure features three key components that define its chemical identity and reactivity: a 5-bromopyridine ring, a methylene bridge (CH2), and a 2,2,2-trifluoroethylamine group. This structural arrangement creates a molecule with multiple reactive sites and distinctive electronic properties.

Table 2.1: Physical and Chemical Properties of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

| Property | Value |

|---|---|

| CAS Number | 1179955-33-9 |

| Molecular Formula | C8H8BrF3N2 |

| Molecular Weight | 269.06 g/mol |

| IUPAC Name | N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine |

| Structural Features | Brominated pyridine ring, methylene bridge, trifluoroethylamine group |

| Physical State | Not specified in available sources |

| Solubility | Not specified in available sources |

The trifluoromethyl group (-CF3) significantly influences the compound's physicochemical properties. The high electronegativity of fluorine atoms creates a strong dipole and affects the electron distribution throughout the molecule. This electronic characteristic is crucial for the compound's interactions with biological targets and its behavior in chemical reactions.

Synthesis Methods

Laboratory Synthesis

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine typically involves a reductive amination reaction between 5-bromopyridine-3-carbaldehyde and 2,2,2-trifluoroethylamine. This synthetic approach is commonly employed in laboratory settings and provides a straightforward route to the target compound.

The general synthetic pathway can be outlined as follows:

-

Reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine to form an imine intermediate

-

Reduction of the imine intermediate using suitable reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride

-

Purification of the final product through recrystallization or chromatographic techniques

The reductive amination reaction typically requires appropriate solvents such as methanol or ethanol to facilitate the reaction. The choice of reducing agent can significantly impact the efficiency and selectivity of the reaction, with sodium triacetoxyborohydride often preferred due to its mild reactivity and compatibility with various functional groups.

Industrial Production

Industrial-scale production of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine employs similar synthetic strategies but incorporates process optimizations to enhance efficiency, yield, and purity. Key aspects of industrial production include:

-

Utilization of continuous flow reactors and automated systems to improve reaction control and scalability

-

Optimization of reaction parameters (temperature, concentration, reaction time) to maximize yield while minimizing side reactions

-

Implementation of efficient purification protocols, including recrystallization or chromatography, to ensure high product purity

-

Quality control measures to maintain consistent product specifications

The industrial synthesis of this compound requires careful consideration of safety measures due to the potential hazards associated with the reagents and reaction conditions. Proper handling of 2,2,2-trifluoroethylamine, which serves as a key precursor, is particularly important given its flammable and potentially corrosive nature .

Chemical Reactivity

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine exhibits diverse chemical reactivity due to its functional groups and structural features. The compound can participate in various transformation reactions that target different reactive sites within the molecule.

Substitution reactions represent a significant category of transformations for this compound. The bromine atom on the pyridine ring serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions with various nucleophiles including amines, thiols, and alkoxides under appropriate conditions. These reactions provide avenues for further functionalization of the molecule, expanding its potential applications.

Oxidation and reduction reactions offer additional pathways for chemical modification. The amine functional group can undergo oxidation to form various nitrogen-containing derivatives, while the pyridine ring can be subjected to reduction under suitable conditions to alter its aromatic character.

Coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, represent powerful tools for transforming N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine into more complex molecules. The bromine substituent on the pyridine ring provides an excellent handle for introducing carbon-carbon bonds through coupling with boronic acids and other organometallic reagents.

Reaction Mechanisms

The reaction mechanisms involving N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine vary depending on the specific transformation and reaction conditions. For nucleophilic substitution reactions targeting the brominated position, the mechanism typically involves:

-

Attack of the nucleophile on the carbon bearing the bromine atom

-

Formation of a transition state or intermediate

-

Departure of the bromine as a leaving group

-

Formation of the substituted product

For palladium-catalyzed cross-coupling reactions, the mechanism generally follows the established catalytic cycle including:

-

Oxidative addition of the aryl bromide to the palladium catalyst

-

Transmetalation with the organometallic coupling partner

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

These mechanistic pathways offer insights into the reactivity patterns of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine and guide the development of synthetic strategies involving this compound.

Applications

Medicinal Chemistry Applications

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as a valuable building block in medicinal chemistry, particularly in the development of potential therapeutic agents targeting neurological and inflammatory diseases. The compound's structural features make it particularly suitable for drug discovery applications for several reasons:

The trifluoroethylamine moiety can enhance the compound's binding affinity and selectivity for certain molecular targets. Fluorinated groups are known to increase metabolic stability, improve membrane permeability, and enhance binding interactions with target proteins. These properties can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates incorporating this structural element.

The brominated pyridine ring facilitates interactions with aromatic residues in proteins through π-π stacking and halogen bonding interactions. These non-covalent interactions play crucial roles in drug-target binding and can contribute to improved potency and selectivity of therapeutic agents.

Furthermore, the presence of the methylene bridge provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins. This structural feature can be advantageous in designing ligands that effectively interact with binding pockets of therapeutic targets.

Organic Synthesis Applications

In the realm of organic synthesis, N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as an intermediate in the synthesis of more complex organic molecules. Its utility in this context stems from its multifunctional nature and the presence of reactive sites that can be selectively modified.

The compound functions as a precursor for synthesizing various heterocyclic systems with potential biological activities. The brominated pyridine moiety provides a versatile handle for introducing diverse structural elements through substitution or coupling reactions, enabling the construction of complex molecular frameworks.

The compound also serves as a valuable intermediate in the synthesis of natural product analogs. By incorporating the unique structural features of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine into natural product scaffolds, researchers can develop novel compounds with enhanced properties or modified biological activities.

Material Science Applications

Beyond its applications in medicinal chemistry and organic synthesis, N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine has been investigated for potential uses in material science. The compound's electronic properties, influenced by the presence of both bromine and trifluoromethyl groups, make it interesting for developing materials with unique characteristics.

Research in this area focuses on exploring the compound's potential in creating materials with distinctive electronic and optical properties. The presence of fluorine atoms, known for their ability to influence electronic distribution and polarization, can contribute to the development of materials with interesting conductive or light-emitting properties.

The compound may also find applications in the development of specialized polymers or surface-active agents. The combination of aromatic and fluorinated components in its structure could impart unique properties such as hydrophobicity, chemical resistance, or thermal stability to materials incorporating this compound.

Comparison with Similar Compounds

To better understand the unique characteristics of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine, it is valuable to compare it with structurally related compounds. This comparison highlights the distinctive features that contribute to its chemical and biological properties.

Table 7.1: Comparison of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine with Related Compounds

| Compound | Structural Relationship | Key Differences | Significance |

|---|---|---|---|

| 5-bromopyridine-3-carbaldehyde | Synthetic precursor | Contains aldehyde instead of trifluoroethylamine group | Serves as starting material in the synthesis of the target compound |

| 2,2,2-trifluoroethylamine | Component | Lacks the brominated pyridine and methylene bridge | Contributes the trifluoroethyl group to the target molecule |

| (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine | Structural analog | Different connection point between pyridine and trifluoroethylamine; contains a chiral center | May exhibit different biological activity profiles due to stereochemistry |

The uniqueness of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine lies in its specific combination of structural elements. The methylene bridge connecting the pyridine ring to the trifluoroethylamine group provides conformational flexibility that distinguishes it from rigidly connected analogs. This flexibility can significantly impact the compound's ability to interact with biological targets and participate in chemical reactions.

Furthermore, the positioning of the bromine atom at the 5-position of the pyridine ring creates a specific electronic distribution that differs from compounds with alternative substitution patterns. This electronic character influences the compound's reactivity and its potential applications in various fields.

Current Research and Future Perspectives

Research involving N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine continues to evolve, with several promising directions emerging in recent years. Current research focuses primarily on exploring the compound's potential in medicinal chemistry and materials science, leveraging its unique structural features for various applications.

In medicinal chemistry, ongoing research investigates the incorporation of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine into potential therapeutic agents targeting specific diseases. The compound's ability to enhance binding affinity and selectivity for molecular targets makes it particularly valuable in drug discovery programs focused on neurological disorders, inflammatory conditions, and other therapeutic areas.

Synthetic methodology research aims to develop more efficient and sustainable approaches for producing N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine. This includes exploring alternative catalysts, greener solvents, and continuous flow chemistry techniques that can improve yields while reducing environmental impact.

Future research directions may include:

-

Detailed structure-activity relationship studies to better understand how modifications to the N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine scaffold affect biological activity

-

Exploration of the compound's potential in emerging therapeutic areas such as immunomodulation and antiviral therapy

-

Development of novel materials incorporating N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine for specialized applications in electronics, photonics, or sensing technologies

-

Investigation of the compound's interactions with biological systems through advanced computational and experimental approaches

As research tools and methodologies continue to advance, our understanding of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine's properties and potential applications will likely expand, opening new avenues for its utilization in science and technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume